1-({3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)-3-(propan-2-yl)thiourea
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Overview
Description
1-({3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)-3-(propan-2-yl)thiourea is a complex organic compound that belongs to the class of triazoloquinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)-3-(propan-2-yl)thiourea typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the triazoloquinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenyl group: This step may involve aromatic substitution reactions.
Attachment of the thiourea moiety: This can be done through nucleophilic substitution reactions using isothiocyanates.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
1-({3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)-3-(propan-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: This can result in the reduction of the triazoloquinazoline core or the thiourea group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halides, isocyanates, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-({3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)-3-(propan-2-yl)thiourea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition or activation of enzymes: By binding to the active site or allosteric sites.
Modulation of receptor activity: By acting as an agonist or antagonist.
Interference with cellular pathways: Affecting signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-({3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)-3-(propan-2-yl)urea: Similar structure but with a urea group instead of thiourea.
1-({3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)-3-(propan-2-yl)thioamide: Similar structure but with a thioamide group.
Uniqueness
1-({3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)-3-(propan-2-yl)thiourea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-[(3-phenyltriazolo[1,5-a]quinazolin-5-yl)amino]-3-propan-2-ylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7S/c1-12(2)20-19(27)24-23-17-14-10-6-7-11-15(14)26-18(21-17)16(22-25-26)13-8-4-3-5-9-13/h3-12H,1-2H3,(H,21,23)(H2,20,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WORXEEPCNBWBAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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